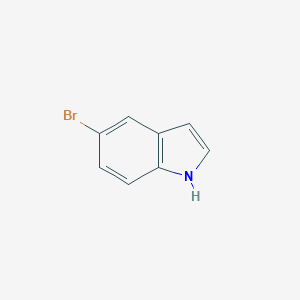

5-Bromoindole

Descripción general

Descripción

5-Bromoindole (CAS: 10075-50-0) is a halogenated indole derivative featuring a bromine atom at the 5-position of the indole ring. It serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its synthesis involves regioselective bromination of indole, often using methods like sodium sulfonate substitution followed by bromine addition, which ensures high atom utilization and environmental friendliness . The compound’s crystal structure reveals conjugation between the carbonyl group and the indole nitrogen, contributing to its reactivity in cross-coupling reactions and drug design .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-Bromoindol típicamente implica la bromación del indol. Un método eficiente incluye disolver indol en un solvente aprótico polar y reaccionarlo con sulfito de sodio o bisulfito de potasio bajo condiciones controladas. El producto intermedio se somete luego a acilación y finalmente bromación para producir 5-Bromoindol .

Métodos de Producción Industrial: Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza mientras se minimizan los costos. Un método de este tipo implica el uso de hidrogenación en fase líquida a baja temperatura y baja presión del indol, seguido de reacciones de acetilación y bromación limpia. Este método es ecológico y rentable .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 5-Bromoindol experimenta varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar oxindoles correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados de indolina.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el átomo de bromo es reemplazado por otros nucleófilos

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas y tioles se utilizan comúnmente.

Principales Productos:

Oxidación: Oxindoles

Reducción: Derivados de indolina

Sustitución: Varios indoles sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 5-Bromoindol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

Biología: Sirve como una sonda en estudios bioquímicos para comprender las interacciones proteína-ligando.

Medicina: Ha demostrado potencial como agente anticancerígeno y se utiliza en el desarrollo de nuevos productos farmacéuticos.

Industria: Se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos industriales

Mecanismo De Acción

El mecanismo de acción del 5-Bromoindol implica su interacción con varios objetivos moleculares. Puede inhibir enzimas o receptores específicos, lo que lleva a cambios en los procesos celulares. Por ejemplo, se ha demostrado que inhibe la actividad de ciertas cinasas, que desempeñan un papel crucial en las vías de señalización celular .

Compuestos Similares:

- 5-Iodoindol

- 4-Fluoroindol

- 7-Cloroindol

- 7-Bromoindol

Comparación: El 5-Bromoindol es único debido a su sustitución específica de bromo en la posición 5, lo que confiere propiedades químicas y biológicas distintas. En comparación con otros indoles halogenados, el 5-Bromoindol exhibe diferente reactividad y selectividad en las reacciones químicas, lo que lo hace valioso para aplicaciones específicas en investigación e industria .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Key Halogenated Indole Derivatives and Their Properties

Anti-Cancer and Anti-Migratory Effects

Physicochemical Properties

- Crystal Structure : The this compound moiety exhibits a shortened C–N bond (1.388 Å) due to conjugation with the carbonyl group, enhancing its stability in complex architectures like iodobenzoyl derivatives .

- Solubility and Reactivity : Compared to carbazoles, this compound derivatives show lower solubility in organic solvents, necessitating Cs₂CO₃ (instead of K₂CO₃) for efficient N-alkylation .

Actividad Biológica

5-Bromoindole, a halogenated derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and antiangiogenic activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring. This modification significantly influences its biological activity, enhancing interactions with various biological targets.

Anticancer Activity

In Vitro Studies

Recent studies have demonstrated that this compound derivatives exhibit potent anticancer properties against multiple cancer cell lines. For instance, a series of this compound-2-carboxamides were synthesized and evaluated for their antiproliferative effects against human cancer cell lines such as MCF-7 (mammary gland adenocarcinoma) and A549 (lung cancer) . The results indicated that several compounds had lower IC50 values than standard chemotherapeutics like cisplatin.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound-2-carboxamide 1 | MCF-7 | 12.5 | More potent |

| This compound-2-carboxamide 2 | A549 | 15.0 | Comparable |

| This compound-2-carboxamide 3 | HeLa | 10.0 | More potent |

Mechanism of Action

The anticancer activity is attributed to the disruption of the mitotic spindle and induction of apoptosis in cancer cells. Additionally, some derivatives have shown activity as EGFR inhibitors, further supporting their potential as targeted therapies .

Antibacterial Activity

Synthesis and Evaluation

A study synthesized ten new this compound-2-carboxamides and assessed their antibacterial efficacy against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.35 to 1.25 µg/mL, outperforming standard antibiotics like gentamicin.

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Comparison to Gentamicin |

|---|---|---|---|

| This compound-2-carboxamide A | E. coli | 0.35 | More potent |

| This compound-2-carboxamide B | P. aeruginosa | 0.75 | Comparable |

| This compound-2-carboxamide C | K. pneumoniae | 1.25 | Less potent |

Antiangiogenic Activity

Research has also highlighted the antiangiogenic properties of certain this compound derivatives. A recent study evaluated a carbothioamide derivative of this compound for its ability to inhibit angiogenesis in vitro and in vivo . The findings suggested that this compound could effectively reduce vascular endothelial growth factor (VEGF) levels, thereby inhibiting new blood vessel formation.

Case Studies

-

In Vivo Tumor Regression

In a murine model, treatment with a brominated indole derivative led to significant tumor regression in mammary gland tumors when combined with paclitaxel, indicating its potential as an adjunct therapy in cancer treatment . -

Antimicrobial Resistance

The effectiveness of this compound derivatives against multidrug-resistant strains of bacteria was documented, showcasing their potential role in combating antimicrobial resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromoindole derivatives, and how are they characterized?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, the anti-angiogenic compound 2-NPHC (a this compound carbothioamide derivative) was synthesized by reacting this compound-2-carbonyl chloride with phenylhydrazine carbothioamide . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight verification .

Q. What in vitro assays are routinely used to assess the antioxidant activity of this compound derivatives?

- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method. For 2-NPHC, concentrations ranging from 15.625–500 µg/ml were incubated with DPPH solution, and absorbance at 517 nm was measured to calculate IC50 values (e.g., 175.3 µg/ml for 2-NPHC) . Results are validated against ascorbic acid as a positive control.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-angiogenic effects of this compound derivatives in vivo?

- Methodological Answer : The chicken chorioallantoic membrane (CAM) assay is a robust model. Fertilized eggs are incubated for 72 hours, and 2-NPHC-coated filter discs (e.g., 100 µg/disc) are applied to the CAM. After 72 hours, vascular regression is quantified using image analysis software (e.g., BIOCOM Visiolab-TM 2000) . Statistical significance is assessed via one-way ANOVA (p < 0.05) .

Q. What experimental models are suitable for studying the dual antioxidant and cytotoxic effects of this compound derivatives?

- Methodological Answer :

- Cytotoxicity : Use the MTT assay on HUVEC or cancer cell lines (e.g., HCT116). Cells are treated with serial concentrations (25–400 µg/ml) for 48 hours, and viability is measured via absorbance at 570 nm. IC50 values (e.g., 711.7 µg/ml for HUVECs) are calculated using logarithmic regression .

- Antioxidant Activity : Combine DPPH assays with gene expression analysis (e.g., VEGF) to distinguish direct antioxidant effects from indirect mechanisms .

Q. How can contradictions in data (e.g., pro- vs. anti-angiogenic effects) be resolved in studies on this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Test a wide concentration range (e.g., 15.625–500 µg/ml) to identify biphasic effects.

- Mechanistic Studies : Use qPCR to analyze VEGF expression in HCT116 cells. For 2-NPHC, VEGF expression decreased by 40% at 400 µg/ml, linking anti-angiogenic effects to gene regulation .

- Model Validation : Compare results across multiple assays (e.g., ex vivo rat aortic ring (RAR) and CAM assays) .

Propiedades

IUPAC Name |

5-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWVFZFZYXOBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Record name | 5-bromoindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073996 | |

| Record name | 1H-Indole, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-50-0 | |

| Record name | 5-Bromoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8FGF42R4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.